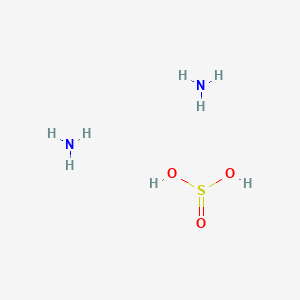

Azane;sulfurous acid

Description

The exact mass of the compound Ammonium sulfite solution is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Azane;sulfurous acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azane;sulfurous acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;sulfurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCIEFHOVEZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of ammonium sulfite

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Sulfite

Introduction

Ammonium sulfite, (NH₄)₂SO₃, is an inorganic salt of significant interest in various industrial and scientific domains.[1] As a colorless, hygroscopic crystalline solid, it is formed from the reaction of ammonia and sulfurous acid.[1][2] Its utility stems from its properties as a potent reducing agent and a source of both ammonium and sulfite ions.[1][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and handling of ammonium sulfite, grounded in the practical insights of a Senior Application Scientist. We will explore the causal relationships behind experimental protocols, ensuring a deep, functional understanding of the methodologies presented.

Physicochemical Properties and Handling

A thorough understanding of ammonium sulfite's properties is fundamental to its successful synthesis and application. The compound is highly soluble in water but is insoluble in organic solvents like acetone and alcohol.[2] One of its most critical characteristics is its instability in the open air, where it readily oxidizes to form ammonium sulfate.[3] Furthermore, it is incompatible with strong acids, which cause it to decompose and release toxic sulfur dioxide gas.[3][4]

Key Physicochemical Data

The quantitative properties of ammonium sulfite are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₂SO₃ | [2] |

| Molar Mass | 116.14 g/mol | [2] |

| Appearance | Colorless, hygroscopic crystals | [2][5] |

| Melting Point | Decomposes at 60-70 °C | [2][5][6] |

| Density | ~1.41 g/cm³ at 25 °C | [2][6] |

| Refractive Index | 1.515 | [2] |

| Water Solubility | 32.4 g/100 mL at 0 °C60.4 g/100 mL at 100 °C | [2] |

| pH of Aqueous Solution | ~7.5 (neutral to weakly alkaline) | [5][6][7] |

Safety, Handling, and Storage

Due to its chemical nature, strict safety protocols are non-negotiable when handling ammonium sulfite.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[4] Handling should occur in a well-ventilated area or under a fume hood to avoid inhalation of any dust or decomposition products.[4][8]

-

Incompatibility: Avoid contact with strong acids and oxidizing agents.[5][6] The reaction with acids liberates toxic sulfur dioxide gas.[3]

-

Storage: Ammonium sulfite is hygroscopic and oxidizes in the air.[1][3][6] It must be stored in tightly sealed containers in a cool, dry place, away from incompatible substances, to maintain its integrity.[3]

Synthesis of Ammonium Sulfite

The most direct and common method for preparing ammonium sulfite is through the controlled reaction of sulfur dioxide (SO₂) gas with an aqueous solution of ammonia (NH₃).[2][3]

Reaction Equation: 2 NH₃ + SO₂ + H₂O → (NH₄)₂SO₃[2]

Synthesis Pathway Diagram

Caption: Synthesis of ammonium sulfite from ammonia and sulfur dioxide.

Rationale for Experimental Parameters

The success of the synthesis hinges on precise control of reaction conditions. This is not merely procedural; it is a self-validating system to ensure product purity.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., using an ice bath) is crucial. This enhances the solubility of both ammonia and sulfur dioxide gases in the aqueous solution and minimizes the thermal decomposition of the desired ammonium sulfite product.[3]

-

Stoichiometry and pH: Using an excess of ammonia is a critical choice. It ensures that the solution remains alkaline (pH > 7), which favors the formation of the sulfite ion (SO₃²⁻). If the solution becomes acidic due to an excess of sulfur dioxide, the undesirable ammonium bisulfite (NH₄HSO₃) will be formed instead. A target pH of 7.5 is optimal.[6][7]

Laboratory Synthesis Protocol

-

Preparation: Place a known volume of concentrated aqueous ammonia (e.g., 25-30% NH₃) into a three-neck flask equipped with a gas inlet tube, a pH probe, and a mechanical stirrer. Place the flask in an ice bath to cool.

-

Gas Introduction: Bubble sulfur dioxide gas slowly through the cooled, stirring ammonia solution. The gas inlet tube should extend below the surface of the liquid for efficient absorption.

-

pH Monitoring: Continuously monitor the pH of the solution. The rate of SO₂ addition should be controlled to maintain the pH above 7.0, ideally around 7.5.[7] If the pH drops too quickly, reduce the gas flow.

-

Reaction Endpoint: The reaction is complete when the solution is saturated, which can be indicated by a stabilization of the pH or the formation of crystals.

-

Crystallization and Isolation: Once the reaction is complete, the product can be crystallized by further cooling or by partial evaporation of the solvent under reduced pressure.

-

Filtration and Drying: Collect the resulting colorless crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol or acetone to remove residual water and unreacted reagents.[5] Dry the product in a desiccator over a suitable drying agent. Do not heat-dry, as the product decomposes.[2]

Characterization and Quality Control

Post-synthesis, a rigorous characterization is essential to confirm the identity and purity of the ammonium sulfite. A multi-faceted approach combining qualitative, quantitative, and spectroscopic methods provides a comprehensive quality assessment.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of ammonium sulfite.

Qualitative Identification

Simple chemical tests can rapidly confirm the presence of the constituent ions:

-

Ammonium Ion (NH₄⁺): Heating an aqueous solution of the sample with a strong base (e.g., NaOH) will liberate ammonia gas, identifiable by its characteristic pungent odor and by its ability to turn damp red litmus paper blue.[9]

-

Sulfite Ion (SO₃²⁻): The addition of a strong acid (e.g., HCl) to the sample will cause effervescence as sulfur dioxide gas is released.[3] This gas has a sharp, choking odor.

Quantitative Analysis

To determine the purity of the synthesized product, titrimetric methods are highly reliable.

Protocol 1: Iodometric Titration for Sulfite Content This protocol leverages the reducing property of the sulfite ion.

-

Accurately weigh a sample of ammonium sulfite and dissolve it in a known volume of deionized water.

-

Into a flask, add a known excess volume of a standardized iodine solution (0.05 M).

-

Add the ammonium sulfite solution to the iodine. The sulfite will react with the iodine (SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺).

-

Titrate the unreacted excess iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex.[9]

-

By calculating the amount of iodine consumed, the percentage of sulfite in the original sample can be determined.

Protocol 2: Ammonia Quantification by Distillation and Titration This method quantifies the ammonium content.

-

Place a precisely weighed sample of ammonium sulfite into a distillation apparatus (e.g., a Kjeldahl apparatus).

-

Add a concentrated solution of sodium hydroxide (30%) to the flask to convert ammonium ions to ammonia gas.[9]

-

Heat the mixture to distill the ammonia gas into a receiving flask containing a known volume of a standardized acid (e.g., 0.1 M HCl).

-

Titrate the excess acid in the receiving flask with a standardized solution of NaOH to determine how much acid was neutralized by the distilled ammonia.[9]

-

This allows for the calculation of the ammonium content in the sample.

Spectroscopic and Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of the compound. When heated, ammonium sulfite decomposes into ammonia, sulfur dioxide, and water.[6][11] TGA will show a mass loss beginning around its decomposition temperature of 60-70 °C.[2][6] The resulting thermogram provides a quantitative measure of its thermal stability and can help identify impurities.

Industrial and Research Applications

The unique properties of ammonium sulfite make it a valuable reagent in several fields:

-

Reducing Agent: It is used as a reducing agent in various chemical processes, including photography, where it acts as a preservative for fixing agents.[1][2]

-

Cosmetics: It serves as a hair straightening and waving agent, offering a less destructive alternative to sodium hydroxide-based products.[2]

-

Food Industry: It is used in the production of some caramel colorings (E150d).[2]

-

Manufacturing: Applications include its use in the making of bricks for blast furnace linings and as an additive in lubricants for cold metal working.[2][12]

-

Hydrometallurgy: It can be used as a reductant in ammonia leaching processes for the recovery of metals like cobalt and nickel from secondary resources.[13]

Conclusion

The synthesis and characterization of ammonium sulfite are governed by a clear understanding of its inherent chemical properties, particularly its instability and reactivity. The protocols outlined in this guide emphasize a causality-driven approach, where control over parameters like temperature and pH is paramount for achieving a high-purity product. By employing a robust analytical workflow encompassing titrimetric, spectroscopic, and thermal methods, researchers and developers can confidently validate the quality of synthesized ammonium sulfite, ensuring its suitability for its intended high-stakes applications.

References

-

Wikipedia. (n.d.). Ammonium sulfite. Retrieved from [Link][2]

-

Collier, R. T. (1952). Method for making ammonium sulfite. U.S. Patent No. 2,581,752. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [7]

-

Taylor & Francis Online. (n.d.). Ammonium sulfite – Knowledge and References. Retrieved from various articles.[13]

-

Jinan Future chemical Co.,Ltd. (n.d.). Ammonium Sulfite cas 10196-04-0. Retrieved from [Link][6]

-

U.S. Environmental Protection Agency. (1995). AP-42, CH 8.4: Ammonium Sulfate. Retrieved from [Link][14]

-

Sciencemadness Wiki. (2019). Ammonium sulfite. Retrieved from [Link][3]

-

International Organisation of Vine and Wine (OIV). (n.d.). Ammonium hydrogen sulfite. International Oenological CODEX. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Ammonium Sulfite. PubChem Compound Database. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Thermal decomposition of ammonium sulphate. Retrieved from [Link][15]

-

Cheema, M., Hussain, A., & Yildiz, Y. (n.d.). Spectroscopic Determination of Percent (w/w) Ammonium Sulfaate in Hydroxylamine Sulfate using Ammonia Selective Electrode. GSAR Publishers.[16]

-

ResearchGate. (n.d.). Quantitative Determination of Ammonium Ion in Aqueous Environment Using Riegler's Solution and Artificial Neural Network.[17]

-

World Intellectual Property Organization. (2003). Chemical and thermal decomposition of ammonium sulphate into ammonia and sulphuric acid. WO2003027018A1. Retrieved from [18]

-

Ammonium Sulfate Blog. (2025). What are the spectrophotometric methods for analyzing (NH4)2SO4?.[19]

-

Kumar, S., & Al-Abbas, A. (2014). In Situ Raman Spectroscopic Analysis of the Regeneration of Ammonium Hydrogen Sulfate from Ammonium Sulfate. Industrial & Engineering Chemistry Research, 53(38), 14636-14642. Retrieved from [Link][10]

-

ACS Publications. (1982). Mechanism, Kinetics, and Equilibrium of Thermal Decomposition of Ammonium Sulfate. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link][20]

-

YouTube. (2020). The Ammonium Sulfide Group - Qualitative Analysis.[21]

-

Grupa Azoty. (2015). TECHNICAL SPECIFICATION - AMMONIUM SULFATE.[22]

-

Springer. (n.d.). Synthesis and thermal behavior of ammonium hydroxodisulfitoferriate(III). Journal of Thermal Analysis and Calorimetry.[11]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - AMMONIUM SULPHITE CRYSTALS. Retrieved from [Link][23]

-

Scientific.net. (2013). The Mechanism of Thermal Decomposition for Ammonium Sulfate and Ammonium Bisulfate via Addition of Ferric Oxide. Advanced Materials Research. Retrieved from [Link][24]

Sources

- 1. CAS 10196-04-0: ammonium sulfite | CymitQuimica [cymitquimica.com]

- 2. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 3. Ammonium sulfite - Sciencemadness Wiki [sciencemadness.org]

- 4. fishersci.com [fishersci.com]

- 5. Ammonium Sulfite | 10196-04-0 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. US2581752A - Method for making ammonium sulfite - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Ammonium hydrogen sulfite | OIV [oiv.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. gsarpublishers.com [gsarpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2003027018A1 - Chemical and thermal decomposition of ammonium sulphate into ammonia and sulphuric acid - Google Patents [patents.google.com]

- 19. What are the spectrophotometric methods for analyzing (NH4)2SO4? - Blog [acefertilizer.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. axp.com.ua [axp.com.ua]

- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 24. The Mechanism of Thermal Decomposition for Ammonium Sulfate and Ammonium Bisulfate via Addition of Ferric Oxide | Scientific.Net [scientific.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ammonium Bisulfite Solutions

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium bisulfite (NH₄HSO₃) is a critical reagent in various industries, notably in pharmaceutical manufacturing where it serves as a potent reducing agent and antioxidant.[1][2][3] Its efficacy is intrinsically linked to the delicate, pH-dependent equilibrium of sulfur-oxygen species in aqueous solution. This guide provides an in-depth exploration of modern spectroscopic techniques for the quantitative analysis and real-time monitoring of ammonium bisulfite solutions. We move beyond mere procedural descriptions to elucidate the underlying chemical principles and causality behind methodological choices. This document is structured to empower researchers and process chemists with the expertise to develop robust, self-validating analytical systems for process control and quality assurance, grounded in the principles of Process Analytical Technology (PAT).

Introduction: The Analytical Imperative for Ammonium Bisulfite

Ammonium bisulfite is a colorless to pale yellow liquid, typically supplied as a solution.[4][5][6] Its utility in drug development is significant, where it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][7] Precise control over its concentration is paramount; insufficient reagent can lead to incomplete reactions, while excess can result in unwanted side products and downstream purification challenges.

The core analytical challenge lies in the dynamic chemical nature of the solution. Ammonium bisulfite exists in a complex, pH-dependent equilibrium with ammonium sulfite ((NH₄)₂SO₃) and dissolved sulfur dioxide (SO₂). Spectroscopic methods offer a powerful, non-destructive means to probe these chemical species directly within the reaction matrix, providing real-time insights that are crucial for modern, quality-by-design (QbD) manufacturing paradigms.[8][9][10]

The Foundational Chemistry: pH-Dependent Equilibria

Understanding the spectroscopic output of an ammonium bisulfite solution is impossible without first grasping the chemical equilibria at play. The relative concentrations of dissolved sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) are dictated by the solution's pH.

-

Acidic Conditions (pH < 4): The equilibrium favors dissolved sulfur dioxide (SO₂).

-

Near-Neutral Conditions (pH 4-8): The bisulfite ion (HSO₃⁻) is the predominant species. This is the typical operating range for many applications.

-

Alkaline Conditions (pH > 8): The equilibrium shifts towards the sulfite ion (SO₃²⁻).

This relationship is fundamental to selecting the appropriate analytical technique and interpreting the resulting data. Any analytical method must be able to distinguish between these species or accurately correlate a measurement to the target analyte under controlled pH conditions.

Caption: pH-driven equilibrium of sulfur species in aqueous solution.

Core Spectroscopic Techniques: Principles and Protocols

The choice of spectroscopic technique is dictated by the specific analytical need, whether it be at-line quality control, in-line real-time monitoring, or detailed structural investigation.

Raman Spectroscopy: The Structural Fingerprint

Expertise & Causality: Raman spectroscopy is exceptionally well-suited for analyzing aqueous bisulfite solutions. As a scattering technique, it is largely insensitive to water, which is a major advantage over infrared methods. The key analytical targets are the vibrational modes of the sulfur-oxygen bonds. The symmetric stretching vibration of the S-O bond in the bisulfite ion (HSO₃⁻) provides a strong, quantifiable Raman peak, typically observed around 1025-1030 cm⁻¹. This allows for direct and specific measurement of the key active species. A 785 nm excitation laser is often preferred to minimize potential fluorescence from complex organic process streams.

Experimental Protocol: Quantitative Analysis of an Ammonium Bisulfite Solution

-

System Preparation: Ensure the Raman spectrometer is wavelength-calibrated using a certified standard (e.g., polystyrene).

-

Reference Spectrum: Acquire a spectrum of the process solvent (e.g., deionized water, buffer) to identify and subsequently subtract background signals.

-

Standard Preparation: Prepare a series of calibration standards of ammonium bisulfite with known concentrations spanning the expected process range. It is critical to buffer these standards to the same pH as the process to ensure the chemical equilibrium is consistent.

-

Data Acquisition: Using a calibrated immersion probe, acquire Raman spectra for each standard. Ensure consistent laser power, integration time, and number of accumulations for all measurements.

-

Calibration Model Development:

-

Isolate the characteristic bisulfite peak (e.g., ~1025 cm⁻¹).

-

Calculate the peak area or height for each standard after baseline correction.

-

Plot the peak intensity against the known concentration to generate a linear calibration curve (Intensity = m[Concentration] + c). Validate the model's linearity (R² > 0.99).

-

-

Sample Analysis: Acquire the spectrum of the unknown process sample under identical conditions and use the calibration model to determine its concentration.

UV-Visible Spectroscopy: A Method for Dilute Systems

Expertise & Causality: UV-Vis spectroscopy provides an indirect method for quantifying sulfite/bisulfite content. The technique relies on the absorbance of UV light by the sulfur-oxygen species, with a characteristic absorbance peak for sulfite (SO₃²⁻) appearing around 255 nm.[11] However, this method is often less specific than Raman spectroscopy, as other process components may absorb in the same region. Its primary strength lies in its sensitivity for dilute solutions. For quantitative analysis, it is often necessary to use a colorimetric approach, where the sulfite/bisulfite reacts with a reagent to produce a colored complex that can be measured in the visible range, thereby improving specificity.[12]

Experimental Protocol: Colorimetric Determination using p-Rosaniline

This protocol is adapted from standard methods for sulfite analysis.[12]

-

Reagent Preparation:

-

Prepare a p-rosaniline hydrochloride stock solution.

-

Prepare a formaldehyde solution.

-

Prepare a hydrochloric acid solution.

-

-

Standard Preparation: Create a series of sodium or ammonium bisulfite standards in deionized water.

-

Sample and Standard Treatment:

-

To a defined volume of each standard and the unknown sample, add hydrochloric acid and formaldehyde.

-

Add the p-rosaniline solution. The sulfite binds with the dye to form a colored complex.[12]

-

Allow the color to develop for a specified time (e.g., 20 minutes).

-

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), typically around 550-565 nm.[12][13]

-

Calibration and Quantification: Plot absorbance vs. concentration for the standards to create a calibration curve. Use this curve to determine the concentration of the unknown sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, can be used for monitoring aqueous solutions. It measures the absorption of infrared light due to the vibrational modes of molecules. For bisulfite, characteristic peaks related to S-O stretches can be identified. However, the strong absorption of IR radiation by water can be a significant challenge, often obscuring the analyte signals. Therefore, ATR-FTIR is the preferred configuration as it limits the pathlength of the IR beam through the sample, minimizing water interference. Researchers have identified qualitative peaks for sulfite at maxima of 973, 633, and 495 cm⁻¹.[14]

Advanced Application: Process Analytical Technology (PAT)

The true power of modern spectroscopy lies in its integration into manufacturing processes for real-time monitoring and control. This is the core principle of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA.[8][9][10]

By embedding a Raman or ATR-FTIR probe directly into a reaction vessel or transfer line, chemists can continuously monitor the concentration of ammonium bisulfite. This real-time data stream allows for:

-

Precise Endpoint Determination: Accurately determine when a reaction involving bisulfite is complete.

-

Automated Dosing: Create a feedback loop where the bisulfite concentration is automatically maintained at a target setpoint.

-

Kinetic Analysis: Gain deep process understanding by studying reaction rates under different conditions.[15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ammonium Bisulfite Manufacturers and Suppliers In India | Ammonium Bisulphite Food Grade [jaydinesh.com]

- 3. Ammonium Bisulfite (ABS) 70% Solution | SO0094 | Hydrite.com [hydrite.com]

- 4. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium bisulfite - Sciencemadness Wiki [sciencemadness.org]

- 6. AMMONIUM BISULFITE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. dataintelo.com [dataintelo.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. mdpi.com [mdpi.com]

- 12. mt.com [mt.com]

- 13. turjaf.org [turjaf.org]

- 14. photonics.com [photonics.com]

- 15. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Quantum Mechanical Studies of the Azane-Sulfurous Acid Interaction

Introduction

The interaction between nitrogen-containing compounds and sulfur acids in the atmosphere is a cornerstone of atmospheric chemistry, with profound implications for aerosol formation, air quality, and climate. While extensive research has been dedicated to the interaction of ammonia (azane) with sulfuric acid, the role of sulfurous acid (H₂SO₃) in these processes is less understood, yet of significant interest. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the quantum mechanical study of the azane-sulfurous acid interaction. Drawing upon established computational methodologies and findings from related systems, this document offers both theoretical insights and practical protocols to elucidate the nature of this important chemical interaction.

The reaction between ammonia, a prevalent atmospheric base, and sulfur-containing acids is a critical step in the formation of atmospheric aerosols. These aerosols can have a significant impact on the Earth's radiative balance and can also act as cloud condensation nuclei, influencing weather patterns. Understanding the fundamental interactions at a molecular level is crucial for developing accurate atmospheric models and for devising strategies to mitigate air pollution.

This guide will delve into the theoretical underpinnings of the azane-sulfurous acid interaction, explore the computational tools available for its study, and provide a step-by-step workflow for conducting such investigations.

Theoretical and Computational Methodologies

The selection of an appropriate theoretical method and basis set is paramount for obtaining accurate and reliable results in quantum mechanical calculations. The choice depends on a balance between computational cost and desired accuracy. For studying non-covalent interactions, such as those expected between azane and sulfurous acid, methods that can adequately describe electron correlation effects are essential.

Rationale for Method Selection

Density Functional Theory (DFT): DFT is a popular choice for studying molecular interactions due to its favorable computational cost-to-accuracy ratio.[1][2][3] Several functionals are available, and the choice can significantly impact the results. For systems involving hydrogen bonding and potential charge transfer, functionals from the Minnesota family, such as M06-2X, are often recommended as they are specifically parameterized to handle non-covalent interactions.[4]

Møller-Plesset Perturbation Theory (MP2): MP2 is a wave-function-based method that explicitly includes electron correlation. It is generally more computationally demanding than DFT but can provide more accurate descriptions of intermolecular interactions, particularly dispersion forces.[5] For high-accuracy benchmark calculations, coupled-cluster methods like CCSD(T) are the gold standard, though their computational cost limits their application to smaller systems.[6]

Basis Set Considerations

The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. For studying intermolecular interactions, it is crucial to use basis sets that include polarization and diffuse functions.

-

Pople-style basis sets: Basis sets like 6-311++G(d,p) are commonly used and provide a good balance of accuracy and computational efficiency.[4] The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing the extended nature of electron density in anions and weakly bound complexes. The "(d,p)" denotes the inclusion of polarization functions, which allow for the distortion of atomic orbitals upon molecule formation.

-

Dunning-style correlation-consistent basis sets: Basis sets such as aug-cc-pVTZ are highly recommended for accurate calculations of interaction energies. The "aug" prefix signifies the addition of diffuse functions, and these basis sets are designed to systematically converge towards the complete basis set limit.

The Nature of the Azane-Sulfurous Acid Interaction

The interaction between azane (NH₃), a Lewis base with a lone pair of electrons on the nitrogen atom, and sulfurous acid (H₂SO₃), a diprotic acid, is expected to be dominated by hydrogen bonding.[7][8] The nitrogen atom in ammonia can act as a hydrogen bond acceptor, while the acidic protons of sulfurous acid can act as hydrogen bond donors.

Expected Geometries and Energetics

Based on studies of similar systems, such as the ammonia-sulfuric acid complex, several stable geometries for the NH₃-H₂SO₃ adduct can be postulated. The most stable conformer is likely to involve a primary hydrogen bond between one of the hydroxyl protons of sulfurous acid and the nitrogen atom of ammonia. A secondary, weaker hydrogen bond may also form between a hydrogen atom of ammonia and one of the oxygen atoms of sulfurous acid.

The interaction energy is a key quantitative measure of the stability of the complex. For the related ammonia-sulfur trioxide complex, interaction energies have been calculated to be significant.[9] It is anticipated that the interaction energy for the azane-sulfurous acid complex will also be substantial, indicating the formation of a stable adduct.

Potential for Proton Transfer

A critical question in the study of the azane-sulfurous acid interaction is the possibility of proton transfer from the acid to the base, leading to the formation of an ion pair: ammonium sulfite (NH₄⁺HSO₃⁻). Quantum mechanical calculations can predict the barrier to proton transfer and the relative stability of the neutral complex versus the ion pair. Studies on the hydration of sulfuric acid have shown that the presence of water molecules can facilitate proton transfer.[10][11] A similar role could be played by additional ammonia molecules or in an aqueous environment.

Data Presentation

The following table summarizes the expected key parameters for the azane-sulfurous acid interaction, based on analogies with related systems. These values should be determined through rigorous quantum mechanical calculations.

| Parameter | Expected Value/Observation | Rationale/Comparison |

| Interaction Energy (kcal/mol) | -10 to -20 | Similar to or slightly less than the ammonia-sulfuric acid interaction. |

| Primary H-bond distance (Å) | 1.7 - 2.0 | Typical for strong N-H···O hydrogen bonds. |

| N-H stretching frequency shift (cm⁻¹) | Redshift of >100 cm⁻¹ | Indicative of hydrogen bond formation and weakening of the N-H bond. |

| O-H stretching frequency shift (cm⁻¹) | Significant redshift | Indicative of strong hydrogen bonding involving the acidic proton. |

| Proton Transfer Barrier (kcal/mol) | Dependent on environment | Expected to be lower in the presence of a polar solvent or additional ammonia molecules. |

Experimental Protocols

Computational Workflow for Studying the Azane-Sulfurous Acid Interaction

The following protocol outlines the key steps for a computational investigation of the azane-sulfurous acid interaction.

-

Monomer Geometry Optimization and Frequency Calculation:

-

Optimize the geometries of the individual azane and sulfurous acid molecules at the chosen level of theory and basis set.

-

Perform frequency calculations to ensure that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Initial Complex Geometry Generation:

-

Generate several plausible initial geometries for the NH₃-H₂SO₃ complex, considering different possible hydrogen bonding arrangements.

-

-

Complex Geometry Optimization:

-

Optimize the geometry of each initial complex structure. This will locate the stable conformers of the adduct.

-

-

Frequency Analysis of the Complex:

-

Perform frequency calculations for each optimized complex. This will confirm that they are true minima and provide vibrational frequencies that can be compared with experimental data (if available). The frequency data is also used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE) of the complex using the following equation: ΔE = E_complex - (E_azane + E_sulfurous_acid) where E_complex, E_azane, and E_sulfurous_acid are the electronic energies of the optimized complex and monomers, respectively.

-

Correct the interaction energy for basis set superposition error (BSSE) using the counterpoise correction method.

-

-

Analysis of Intermolecular Interactions:

-

Utilize techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the intermolecular bonds (e.g., hydrogen bonds, charge transfer).

-

Visualizations

Molecular Interaction Diagram

The following DOT script generates a diagram illustrating the potential hydrogen bonding in the azane-sulfurous acid complex.

Caption: Potential hydrogen bonding between azane and sulfurous acid.

Computational Workflow Diagram

The following DOT script generates a flowchart for the computational study of the azane-sulfurous acid interaction.

Caption: Computational workflow for azane-sulfurous acid interaction studies.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches for studying the quantum mechanical interaction between azane and sulfurous acid. While direct experimental or computational studies on this specific complex are not yet widely available, the principles and methodologies outlined here, drawn from research on analogous systems, offer a robust framework for future investigations. By employing the recommended DFT and MP2 methods with appropriate basis sets, researchers can gain valuable insights into the geometry, energetics, and nature of the bonding in the azane-sulfurous acid adduct. Such studies will not only advance our fundamental understanding of intermolecular interactions but also contribute to more accurate models of atmospheric processes relevant to air quality and climate science.

References

-

Theoretical study of the oxidation reactions of sulfurous acid/sulfite with ozone to produce sulfuric acid/sulfate with atmospheric implications - RSC Publishing. Available at: [Link]

-

Density functional theory (DFT) study of the interaction of ammonia with pure and tungsten–doped ceria | Request PDF - ResearchGate. Available at: [Link]

-

The Donor-Acceptor Complexes Between Ammonia and Sulfur Trioxide. FTIR and Computational Study | Request PDF - ResearchGate. Available at: [Link]

-

Theoretical study on reaction mechanism of sulfuric acid and ammonia and hydration of (NH4)2SO4 | Request PDF - ResearchGate. Available at: [Link]

-

NH3 Lewis Structure - Ammonia - YouTube. Available at: [Link]

-

Ab initio simulations of sulfuric acid solutions - ResearchGate. Available at: [Link]

-

Quantum Mechanical Study of Sulfuric Acid Hydration: Atmospheric Implications. Available at: [Link]

-

Theoretical studies on complexes with ammonia: comparison with H2O complexes: hydrogen bonding: Molecular Physics - Taylor & Francis. Available at: [Link]

-

Ab intio Investigation of the Thermochemistry and Kinetics of the SO2 + O3− → SO3− + O2 Reaction in Aircraft Engines and the Environment - MDPI. Available at: [Link]

-

Hydrogen Bonding in Ammonia (NH3) - YouTube. Available at: [Link]

-

Density Functional Study on Adsorption of NH3 and NOx on the γ-Fe2O3 (111) Surface. Available at: [Link]

-

Quantum mechanical study of sulfuric acid hydration: atmospheric implications - PubMed. Available at: [Link]

-

Kinetics of the Reaction between Gaseous Ammonia and Sulfuric Acid Droplets in an Aerosol | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

What is the reaction between ammonia and sulfuric acid? - Quora. Available at: [Link]

-

How to Draw the Dot Structure for NH3 (Ammonia) - YouTube. Available at: [Link]

-

Investigation of the Ne-NH3 van der Waals complex: Rotational spectrum and ab initio calculations | Request PDF - ResearchGate. Available at: [Link]

-

QUANTUM CHEMICAL STUDIES ON THE SULFURIC ACID ADDITION TO THE SMALL CLUSTERS OF SULFUR CONTAINING COMPAUNDS M. TOIVOLA1, T. KURT. Available at: [Link]

-

Mn- and Fe-doped Ga2SO for gas sensing (CO, NH3, PH3 and H2) and hydrogen storage applications: A DFT study | Request PDF - ResearchGate. Available at: [Link]

-

Disulfuric acid dissociated by two water molecules: ab initio and density functional theory calculations. Available at: [Link]

-

Kinetics of the Reaction between Gaseous Ammonia and Sulfuric Acid Droplets in an Aerosol | Semantic Scholar. Available at: [Link]

-

(PDF) Hydrogen Bonding in Liquid Ammonia - ResearchGate. Available at: [Link]

-

ammonia molecule NH3 Lewis dot & cross electronic diagram covalent bonds ball & stick space filling 3D models boiling point melting point properties and uses of ammonia Doc Brown's chemistry revision notes. Available at: [Link]

-

Ab Initio Approach to the Structure, Vibrational Properties, and Electron Binding Energies of H2S∙∙∙SO2 - NIH. Available at: [Link]

-

Ammonia React with Sulphuric Acid - Oreate AI Blog. Available at: [Link]

-

(PDF) Quantum Mechanical Studies on the π-π Stacking Interactions of Aniline and Water-assisted Aniline in Gas and Aqueous Phases - ResearchGate. Available at: [Link]

-

Density Functional Theory Studies on Intermolecular Interactions of 4-Amino-3,5-dinitropyrazole with NH3 and H2O - ResearchGate. Available at: [Link]

-

Computational Investigation of the conformer selective complexes of 1,2,3,4-tetrahydroisoquinoline: ammonia (THIQ: NH3) in S0 - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantum mechanical study of sulfuric acid hydration: atmospheric implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ammonium Sulfite in Aqueous Solutions

Abstract

Ammonium sulfite ((NH₄)₂SO₃) is a chemical compound with significant applications across various industrial sectors, including its use as a reducing agent, in the manufacturing of certain dyes, and in photographic processes.[1] Its efficacy in these and other applications, particularly in drug development and research, is fundamentally governed by its behavior in aqueous solutions. This technical guide provides a comprehensive examination of the solubility of ammonium sulfite, delving into the core principles that dictate its dissolution. We will explore the thermodynamic and kinetic aspects of its solubility, the profound influence of temperature, pH, and the common-ion effect, and the stability of its aqueous solutions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the accurate determination and manipulation of ammonium sulfite solubility.

Introduction: The Significance of Ammonium Sulfite Solubility

The dissolution of a salt in a solvent is a dynamic equilibrium process, where the rate of dissolution of the solid solute equals the rate of precipitation from the solution. For ammonium sulfite, its solubility in water is a critical parameter that influences reaction kinetics, product purity, and the overall efficiency of processes in which it is utilized. In pharmaceutical applications, precise control over the concentration of active and auxiliary ingredients is paramount, making a thorough understanding of solubility not just beneficial, but essential for reproducible and reliable outcomes. This guide will provide the foundational knowledge and practical protocols to empower researchers in their work with this versatile compound.

Physicochemical Properties of Ammonium Sulfite

Ammonium sulfite is a white crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] It is soluble in water but generally insoluble in organic solvents like alcohol and acetone.[2] The monohydrate form, (NH₄)₂SO₃·H₂O, is a common state of the compound.

| Property | Value | Source |

| Molecular Formula | (NH₄)₂SO₃ | [2] |

| Molar Mass | 116.14 g/mol | [2] |

| Appearance | White, hygroscopic solid | [2] |

| Density | 1.41 g/cm³ (at 25 °C) | [2] |

| Melting Point | Decomposes at 65 °C | [2] |

Aqueous Solubility of Ammonium Sulfite

The dissolution of ammonium sulfite in water is an equilibrium process represented by the following equation:

(NH₄)₂SO₃(s) ⇌ 2NH₄⁺(aq) + SO₃²⁻(aq)

The solubility of ammonium sulfite is significantly influenced by temperature. Generally, for most solid solutes, solubility increases with temperature, and ammonium sulfite follows this trend.

Effect of Temperature on Solubility

The solubility of ammonium sulfite in water increases with rising temperature. This relationship is a key consideration in designing experiments and industrial processes, as it allows for the preparation of solutions with varying concentrations.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 32.4 |

| 20 | 35.0 |

| 100 | 60.4 |

| Source: [2] |

This data highlights a substantial increase in solubility at higher temperatures, a phenomenon that can be leveraged for crystallization and purification processes.

Factors Influencing Ammonium Sulfite Solubility

Beyond temperature, several other factors can significantly impact the solubility of ammonium sulfite in aqueous solutions. A comprehensive understanding of these factors is crucial for controlling and predicting its behavior in complex systems.

The Role of pH

The pH of the aqueous solution plays a critical role in the solubility of ammonium sulfite due to the acid-base chemistry of the sulfite and ammonium ions. The sulfite ion (SO₃²⁻) is the conjugate base of the weak acid, bisulfite (HSO₃⁻), which in turn is the conjugate base of sulfurous acid (H₂SO₃).

In acidic solutions (lower pH), the equilibrium will shift to favor the formation of bisulfite and sulfurous acid, effectively removing sulfite ions from the solution and, according to Le Chatelier's principle, driving the dissolution of more ammonium sulfite. Conversely, in alkaline solutions (higher pH), the concentration of sulfite ions is favored.

Aqueous solutions of ammonium sulfite are generally slightly acidic.[3] This is due to the hydrolysis of the ammonium ion, which acts as a weak acid:

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic compound when a solution to which it is added already contains an ion that is part of the compound.[4] For ammonium sulfite, adding a soluble salt containing either ammonium (NH₄⁺) or sulfite (SO₃²⁻) ions will suppress its dissolution.[5]

For instance, the addition of ammonium sulfate ((NH₄)₂SO₄) to an aqueous solution of ammonium sulfite will increase the concentration of the common ion, NH₄⁺.[6] This increase in the concentration of a product of the dissolution equilibrium will cause the equilibrium to shift to the left, favoring the solid, undissolved state of ammonium sulfite and thus reducing its solubility.[4]

Logical Relationship: The Common-Ion Effect

Sources

Methodological & Application

Application Notes & Protocols: Flue Gas Desulfurization (FGD) via Ammonia Scrubbing

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the principles and execution of flue gas desulfurization (FGD) using ammonia scrubbing. This process offers a highly efficient alternative to traditional lime or limestone-based methods, achieving SO₂ removal efficiencies exceeding 99% and converting the captured sulfur dioxide into a valuable byproduct, ammonium sulfate, which is a commercial-grade fertilizer.[1][2] We will delve into the core chemical mechanisms, detail the setup of a laboratory or pilot-scale scrubbing system, provide step-by-step operational protocols, and outline methods for process monitoring, optimization, and byproduct analysis. The causality behind experimental choices and critical safety protocols are emphasized throughout to ensure robust and safe operation.

Foundational Principles of Ammonia-Based Desulfurization

Sulfur dioxide (SO₂), a primary component of acid rain and a significant air pollutant, is generated from the combustion of sulfur-containing fossil fuels.[3] The fundamental goal of any FGD process is to neutralize this acidic gas.[3] Ammonia scrubbing leverages the alkaline nature of aqueous ammonia (NH₃) to react with and capture SO₂ from an exhaust gas stream.[4][5]

The process is distinct from methods using lime or limestone as it avoids the generation of solid waste products like gypsum, instead producing a saleable fertilizer which can offset operational costs.[1]

Core Chemical Reactions

The ammonia-based FGD process can be understood through two primary stages occurring within the absorber tower:

-

Absorption of SO₂: Flue gas containing SO₂ is brought into contact with an aqueous ammonia solution. The SO₂ reacts with ammonia and water to form ammonium sulfite ((NH₄)₂SO₃).[2][5] This is a rapid acid-base reaction.

-

Oxidation to Ammonium Sulfate: The ammonium sulfite is then oxidized to the more stable and commercially valuable ammonium sulfate ((NH₄)₂SO₄). This is typically achieved by introducing compressed air (O₂) into the lower section of the absorber, which serves as an oxidation tank.[1][2]

-

2(NH₄)₂SO₃(aq) + O₂(g) → 2(NH₄)₂SO₄(aq)[6]

-

The overall stoichiometry demonstrates that for every mole of SO₂ captured, one mole of ammonium sulfate is produced.

Visualizing the Chemical Pathway

The sequence of chemical transformations is critical to understanding the process flow and the function of each component in the scrubber system.

Caption: Core chemical pathway in the ammonia scrubbing process.

Experimental Apparatus & System Design

A typical wet ammonia scrubbing system, whether at bench or pilot scale, consists of several key components designed to facilitate efficient gas-liquid contact and chemical reaction.[7]

-

Absorber Tower: This is the central vessel, often a packed bed or spray tower, where the flue gas and ammonia solution interact.[7] Spray towers use nozzles to atomize the liquid, while packed towers contain materials (e.g., Raschig rings) to increase the surface area for mass transfer.[7] The flue gas typically enters the bottom and flows upward, counter-current to the downward-flowing scrubbing liquid, maximizing contact time and efficiency.[3]

-

Reagent Tank & Pump: A reservoir holds the aqueous ammonia solution, which is continuously circulated to the absorber tower via a corrosion-resistant pump.

-

Oxidation Air Sparger: A system, often a series of perforated pipes or diffusers, located at the bottom of the absorber to introduce fine bubbles of air for the oxidation of ammonium sulfite.[1]

-

Mist Eliminator: Positioned at the top of the absorber, this device captures entrained liquid droplets, preventing them from exiting with the cleaned flue gas.[1][3]

-

Instrumentation & Control: Essential for process monitoring and optimization. This includes:

-

pH probes: To monitor the acidity of the scrubbing liquor.

-

Thermocouples: To measure gas and liquid temperatures.

-

Flow meters: For both gas and liquid streams to control the liquid-to-gas ratio.

-

Gas Analyzers: Continuous Emission Monitoring Systems (CEMS) or equivalent analyzers to measure SO₂ concentrations at the inlet and outlet.

-

Process Parameters & Optimization

The efficiency of SO₂ removal is highly dependent on the careful control of several operational parameters. The interplay between these factors determines the overall performance and economic viability of the system.

Key Operational Parameters

| Parameter | Typical Range | Rationale & Impact on Performance |

| pH of Scrubbing Solution | 5.5 - 6.2 | Causality: The pH dictates the equilibrium between ammonia and ammonium ions and the solubility of SO₂. At pH < 5.5, the absorption capacity decreases. At pH > 6.2, the vapor pressure of ammonia increases, leading to "ammonia slip" (loss of unreacted NH₃ in the clean gas stream), which is an operational inefficiency and a secondary pollutant.[6][8] |

| Liquid-to-Gas (L/G) Ratio | Varies by design | Causality: This ratio determines the amount of alkaline reagent available to react with the SO₂. A higher L/G ratio generally improves SO₂ removal by providing more liquid surface area for mass transfer but increases pumping energy costs. The optimal ratio is a balance between removal efficiency and operational expense.[9] |

| Temperature | 50 - 60 °C (122 - 140 °F) | Causality: Lower temperatures favor the absorption of SO₂ (an exothermic process). However, flue gas is hot, and excessive cooling is costly. The typical operating temperature is a compromise. Higher temperatures can also increase ammonia slip.[6] |

| Oxidation Air Stoichiometry | > 1.5 times theoretical O₂ | Causality: A sufficient excess of oxygen is required to ensure the complete and rapid conversion of sulfite to sulfate. Incomplete oxidation can lead to a less stable byproduct and potential scaling issues.[1] |

| Ammonia Slip | < 3-5 ppmv | Causality: Caused by high pH, high temperature, or poor gas-liquid distribution.[10][11] It represents a loss of reagent and can lead to the formation of visible ammonium sulfate aerosol plumes in the stack exhaust.[11] Monitoring and controlling ammonia slip is crucial for regulatory compliance and process efficiency. |

Detailed Experimental Protocols

The following protocols provide a systematic approach to conducting an ammonia scrubbing experiment.

Protocol 1: Reagent Preparation (10 L of 5% Aqueous Ammonia)

-

Safety First: Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and ammonia-resistant gloves (e.g., butyl rubber).[12] Perform this procedure in a well-ventilated fume hood.

-

Calculation: To prepare 10 L of a 5% (w/w) solution from a 29% (w/w) stock solution (assuming density ≈ 0.9 g/mL for 29% and 0.975 g/mL for 5%), calculate the required mass and volume.

-

Mass of final solution: 10,000 mL * 0.975 g/mL = 9750 g.

-

Mass of NH₃ needed: 9750 g * 0.05 = 487.5 g.

-

Mass of stock solution needed: 487.5 g / 0.29 = 1681 g.

-

Volume of stock solution needed: 1681 g / 0.9 g/mL ≈ 1868 mL.

-

-

Preparation: Add approximately 7 L of deionized water to a suitable, calibrated chemical container.

-

Mixing: Slowly and carefully, with gentle stirring, add 1868 mL of the 29% aqua ammonia stock solution to the water. Caution: The dissolution is exothermic.

-

Final Volume: Add deionized water until the total volume reaches 10 L. Mix thoroughly.

-

Verification: Confirm the concentration using titration with a standard acid or by measuring the solution's specific gravity. Label the container clearly.

Protocol 2: System Operation & Desulfurization

This workflow outlines the logical progression from system startup to data collection.

Caption: Step-by-step experimental workflow for the FGD process.

Protocol 3: Byproduct & Efficiency Analysis

-

SO₂ Removal Efficiency Calculation:

-

Use the steady-state inlet (SO₂_in) and outlet (SO₂_out) concentrations measured by the gas analyzer.

-

Efficiency (%) = [(SO₂_in - SO₂_out) / SO₂_in] * 100

-

-

Ammonium Sulfate Qualitative Analysis:

-

Test for Sulfate (SO₄²⁻): To a small sample (approx. 5 mL) of the byproduct solution, add a few drops of dilute hydrochloric acid followed by a few drops of barium chloride (BaCl₂) solution. The formation of a dense white precipitate (barium sulfate) confirms the presence of sulfate ions.[13]

-

Test for Ammonium (NH₄⁺): To another 5 mL sample, add a small amount of sodium hydroxide (NaOH) solution and gently warm the test tube. A characteristic sharp smell of ammonia gas indicates the presence of ammonium ions. Further confirmation can be achieved by holding a moist red litmus paper over the mouth of the tube; it will turn blue. For a more sensitive test, adding Nessler's reagent will produce a reddish-brown precipitate.[13]

-

-

Ammonium Sulfate Quantitative Analysis:

-

Ammonia Quantification: The ammonia content can be determined via steam distillation of an alkalized sample into a standard acid solution, followed by back-titration (Kjeldahl method).[14]

-

Sulfate Quantification: Sulfate concentration can be determined gravimetrically by precipitating barium sulfate as described above, followed by filtering, drying, and weighing the precipitate. Alternatively, ion chromatography can be used for a more precise measurement.

-

Safety Protocols & Hazard Management

Ammonia is a hazardous chemical that requires strict safety procedures.[15][16] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[17][18]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, impervious clothing, and ammonia-resistant gloves when handling ammonia solutions.[12][19]

-

Ventilation: All work with concentrated ammonia must be conducted in a well-ventilated area, preferably within a fume hood.[12][17]

-

Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.

-

Gas Detection: Install ammonia gas detectors in areas where it is stored or used to provide an early warning of leaks.[17] The Immediately Dangerous to Life or Health (IDLH) concentration is 300 ppm.[18]

-

Storage: Store aqua ammonia in a cool, well-ventilated area away from incompatible materials like acids and oxidizers.[19]

-

Spill Response: Neutralize small spills with a weak acid (e.g., citric acid). For large spills, evacuate the area and use a water spray to knock down vapors.[12]

References

-

Ammonia-Based Flue Gas Desulfurization. (2017). Power Engineering. [Link]

-

How Flue Gas Desulfurization (FGD) Works. (2020). saVRee. [Link]

-

Enhance air quality and achieve regulatory compliance by optimizing ammonia-based flue-gas desulfurization processes with the OLI Platform. (2021). OLI Systems. [Link]

-

Jia, Y., et al. (2011). Modeling of ammonia-based wet flue gas desulfurization in the spray scrubber. ResearchGate. [Link]

-

Ammonia Scrubbers: Design Calculations, Types, pH Control, and Maintenance. Torch-Air. [Link]

-

Flue Gas Desulfurization (FGD) Scrubber Systems. Torch-Air. [Link]

-

Flue-gas desulfurization. Wikipedia. [Link]

-

A Thermodynamic/kinetic Study of Ammonia-based Flue Gas Desulfurization Processes. (2022). Chemical Engineering Transactions. [Link]

-

Influence of ammonia on wet-limestone flue gas desulfurization process from coal-based power plant. (2017). ResearchGate. [Link]

-

A Thermodynamic/Kinetic Study of Ammonia-based Flue Gas Desulfurization Processes. (2022). AIDIC. [Link]

-

Production of Ammonium Sulfate Fertilizer from FGD. OSTI.GOV. [Link]

-

Influence of ammonia on wet-limestone flue gas desulfurization process from coal-based power plant. (2017). IOP Publishing. [Link]

-

Determination of Dissolved Inorganic Nitrate plus Nitrite (NO3+NO2) in Fresh/Estuarine/Coastal Waters Using Cadmium Reduction. University of Maryland Center for Environmental Science. [Link]

-

aqua ammonia: MSDS (Material Safety Data Sheet). Tanner Industries. [Link]

-

Practice Safety When Handling Anhydrous Ammonia - NH3. Minnesota Department of Agriculture. [Link]

- Sulfur dioxide removal using ammonia. (2003).

-

Safety Precautions For Workers Who Handle Ammonia. (2015). GDS Corp. [Link]

-

DeNOX PLANTS: SAFETY IN UNLOADING AND STORAGE OF AQUEOUS AMMONIA. Tekna. [Link]

-

The Role of Ammonia Scrubbers in Reducing Emissions and Protecting Equipment. Kimre. [Link]

-

A Study of an Ammonia-Based Wet Scrubbing Process in a Continuous Flow System. OSTI.GOV. [Link]

-

Producing Ammonium Sulfate from Flue Gas Desulfurization By-Products. (2002). ResearchGate. [Link]

-

Dealing with Ammonia Standard Operating Procedure. (2023). Todd Energy. [Link]

-

Understanding Ammonia Slip: Causes, Impacts, and Mitigation Strategies. Just Measure it. [Link]

-

The Risks of Ammonia and Safe Storage Requirements. (2018). U.S. Chemical Storage. [Link]

-

Chemical Reaction Mechanisms of Scrubbers. (2024). AIMEQUIP. [Link]

-

Optimization of a wet scrubber with electrolyzed water spray—Part I: Ammonia removal. (2015). Taylor & Francis Online. [Link]

-

Ammonium Sulfate Analysis. Salt Analysis Guide. [Link]

-

Wet Scrubbers for Recovering Ammonia Emissions from Poultry Facilities for Nitrogen Fertilizer. Air Quality - Education. [Link]

-

Aqua Ammonia 29%. (2024). CF Industries. [Link]

-

Ammonium sulfate. OIV. [Link]

-

Guidelines for Safety Operation for Ammonia-Fueled Vessels. (2023). ClassNK. [Link]

-

Study on the mass transfer of SO2 in ammonia-based desulfurization process. (2022). Frontiers. [Link]

-

Producing ammonium sulfate from flue gas desulfurization by-products. (2002). USGS Publications Warehouse. [Link]

-

An Efficient Ammonia-based SRU Tail Gas Desulfurization Process. Refining Community. [Link]

-

Gas-liquid absorption between (NH4)2SO3 solution and SO2 for ammionia-based wet flue gas desulfurization. (2020). ResearchGate. [Link]

-

Ammonium sulfate. Grupa Azoty. [Link]

-

Optimization of Ammonia Absorption Using Acid Spray Wet Scrubbers. (2010). ResearchGate. [Link]

-

Ammonia Hazards: How to Ensure Safety Handling the Chemical. (2024). Free Chemistry Online. [Link]

- Method for detecting components of industrial ammonium sulfate product. (2014).

Sources

- 1. power-eng.com [power-eng.com]

- 2. olisystems.com [olisystems.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Thermodynamic/kinetic Study of Ammonia-based Flue Gas Desulfurization Processes | Chemical Engineering Transactions [cetjournal.it]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. Flue Gas Desulfurization (FGD) Scrubber Systems [torch-air.com]

- 8. US6605263B2 - Sulfur dioxide removal using ammonia - Google Patents [patents.google.com]

- 9. Ammonia Scrubber Systems – Design, Tank Vents & Efficiency Insights [torch-air.com]

- 10. zeroinstrument.com [zeroinstrument.com]

- 11. refiningcommunity.com [refiningcommunity.com]

- 12. Aqua Ammonia Material Safety Data Sheet - Tanner Industries [tannerind.com]

- 13. saltanalysis.com [saltanalysis.com]

- 14. oiv.int [oiv.int]

- 15. mda.state.mn.us [mda.state.mn.us]

- 16. Ammonia Storage Safety Tips | U.S. Chemical Storage [uschemicalstorage.com]

- 17. gdscorp.com [gdscorp.com]

- 18. toddenergy.co.nz [toddenergy.co.nz]

- 19. cfindustries.com [cfindustries.com]

Application Notes and Protocols for Ammonium Bisulfite as an Industrial Oxygen Scavenger

Introduction: The Imperative of Oxygen Control in Industrial Processes

Dissolved oxygen is a pervasive and persistent threat in many industrial water systems. Its presence initiates and accelerates the corrosion of metal surfaces, leading to reduced equipment lifespan, compromised structural integrity, and costly operational downtime.[1] In systems like boiler feedwater and oilfield injection water, oxygen-induced corrosion can drastically impair heat transfer efficiency and lead to catastrophic failures. Oxygen scavengers are a class of chemical agents designed to react with and remove dissolved oxygen, thereby mitigating these risks.[2][3]

Among these agents, Ammonium Bisulfite (NH₄HSO₃), also known as ammonium hydrogen sulfite, has emerged as a highly efficient and versatile solution.[4] It is a sulfite-based compound that offers rapid and complete oxygen removal across a wide range of temperatures and system conditions. This document provides a comprehensive technical guide for researchers, scientists, and engineers on the effective application of ammonium bisulfite, detailing its mechanism of action, key performance indicators, application protocols, and safety considerations.

Mechanism of Action: The Chemistry of Oxygen Scavenging

Ammonium bisulfite functions as a potent reducing agent, readily reacting with dissolved oxygen in an irreversible chemical reaction. The bisulfite ion (HSO₃⁻) is oxidized by oxygen to the sulfate ion (SO₄²⁻), a stable and harmless compound.[5]

The primary reaction can be represented as:

2 (NH₄)HSO₃ + O₂ → 2 (NH₄)HSO₄ (Ammonium Bisulfite + Oxygen → Ammonium Bisulfate)

This reaction is highly effective, converting corrosive dissolved oxygen into a benign sulfate salt, thus protecting the integrity of the water system's infrastructure.

Caption: General workflow for Ammonium Bisulfite dosing and control.

Protocol 2: Performance Validation and Troubleshooting

Effective oxygen scavenging requires ongoing validation to ensure asset protection.

Performance Monitoring Methods:

| Parameter | Method | Target Range | Rationale |

| Dissolved Oxygen | In-line or portable electrochemical sensor | < 50 ppb (system dependent) | Directly measures the efficacy of the scavenger in removing the primary corrodent. |

| Sulfite Residual | Titrimetric or colorimetric test kit | 2 - 5 ppm (as SO₃²⁻) | Confirms excess scavenger is present, providing a buffer and indicating complete oxygen removal. |

| Corrosion Rate | Corrosion coupons, electrical resistance (ER) probes | < 1 mpy (system dependent) | Provides direct evidence that the overall goal of corrosion mitigation is being achieved. |

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Action(s) |

| High DO despite dosing | 1. Insufficient dosage.<[6]br>2. Poor mixing.3. Chemical pump failure.4. Incompatibility with other chemicals (e.g., certain biocides). [6] | 1. Verify dosage calculation and pump calibration.2. Inspect injection point and consider a static mixer.3. Check pump for faults.4. Review chemical compatibility; conduct a compatibility study if needed. |

| Increased bacterial growth | Ammonium can act as a nutrient source for microorganisms. [7] | Implement or adjust a biocide treatment program. Ensure the selected biocide is compatible with ammonium bisulfite. [6] |

| No sulfite residual detected | 1. Insufficient dosage.2. High, unexpected oxygen ingress into the system. | 1. Increase dosage incrementally until a stable residual is achieved.2. Inspect the system for leaks or air ingress points (e.g., pump seals, tank hatches). |

Safety and Handling Protocols

Ammonium bisulfite is a corrosive and hazardous chemical that requires strict adherence to safety protocols. [8][9]Always consult the manufacturer's Safety Data Sheet (SDS) prior to handling. [1][8][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, splash-proof goggles, a face shield, and a chemical-resistant apron. [5][8]* Storage: Store in a cool, dry, well-ventilated area away from direct sunlight. [1]Keep containers tightly closed. Store separately from incompatible materials such as strong acids and oxidizing agents. [11][12]Contact with acids can liberate toxic sulfur dioxide gas. [1]* Handling: Use in a well-ventilated area. Avoid breathing vapors or mists. [1][8]Ensure eyewash stations and safety showers are readily accessible.

-

Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite). Prevent entry into waterways.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [8][10] * Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek medical attention. [8][10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1]

-

Conclusion

Ammonium bisulfite is a highly effective, fast-acting, and economical oxygen scavenger for a multitude of industrial applications. Its primary function is to protect vital infrastructure from the destructive effects of oxygen-induced corrosion. By understanding its chemical mechanism, adhering to proper dosing and monitoring protocols, and observing strict safety procedures, operators can ensure the long-term integrity and efficiency of their systems. The self-validating approach of monitoring both dissolved oxygen and sulfite residual provides a robust framework for maintaining optimal performance and achieving desired asset protection goals.

References

-

Imperial Oilfield Chemicals Pvt. Ltd. (2025). Use of ammonium bisulphite solution as an oxygen scavenger. [Link]

-

Trident Energy International. (2024). The Role of Ammonium Bisulfite in Water Treatment. [Link]

-

FARSA Group. Technical Data Sheet: Ammonium Bisulfite Solution (ABS). [Link]

-

Guo, S., et al. (2013). Kinetics and Reaction Mechanism of Catalytic Oxidation of Ammonium Sulfite. Asian Journal of Chemistry. [Link]

-

Haldia Chemical. Ammonium Bisulfite Oxygen Scavenger. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10441651, Ammonium Bisulfite. [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Ammonium bisulfite, solution. [Link]

-

The Hendrix Group, Inc. Ammonium Bisulfide Corrosion. [Link]

-

Set Laboratories Inc. Ammonium Bisulfide (ABS) Corrosion. [Link]

-

Moleko. (2021). Safety Data Sheet Ammonium Bisulfite Solution. [Link]

-

Tasfyeh Group. (2024). Oxygen Scavengers. [Link]

-

S.P. Chemical. A comparative guide: Ammonium bisulfite solution 30%, 65%, and 70%. [Link]

- Cayard, M.S., and Kane, R.D. (2006). Prediction and Assessment of Ammonium Bisulfide Corrosion under Refinery Sour Water Service Conditions. Paper presented at the CORROSION 2006, San Diego, California.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ammonium Bisulfite. [Link]

-

Al-Ahmad, A. W., et al. (2023). Biocide Compatibility with Oxygen Scavenger: A Case Study from Oil Field. Paper presented at the AMPP Annual Conference + Expo, Denver, Colorado. [Link]

- Richardson, R. (1935). U.S. Patent No. 2,004,799. Washington, DC: U.S.

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. Ammonium Bisulfite Oxygen Scavenger – Haldia chemical [haldiachemical.com]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. The Role of Ammonium Bisulfite in Water Treatment | Trident Energy International [tridentenergyintl.com]

- 5. farsagroup.az [farsagroup.az]

- 6. onepetro.org [onepetro.org]

- 7. Oxygen Scavengers - Tasfyeh Group [tasfyehgroup.com]

- 8. chemos.de [chemos.de]

- 9. nj.gov [nj.gov]

- 10. moleko.com [moleko.com]

- 11. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

Troubleshooting & Optimization

Troubleshooting low yield in ammonium sulfite synthesis

Welcome to the technical support center for ammonium sulfite synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of ammonium sulfite, with a primary focus on addressing low yields. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yield in Ammonium Sulfite Synthesis

Low yield is a frequent challenge in the synthesis of ammonium sulfite. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing the cause of low yield in your ammonium sulfite synthesis.

Caption: A flowchart for troubleshooting low yield in ammonium sulfite synthesis.

Question 1: My ammonium sulfite yield is consistently low. What are the most likely causes?

Answer:

Low yield in ammonium sulfite synthesis can be attributed to several factors, often related to reaction conditions and the chemical properties of the reactants and product. The most common culprits are:

-

Improper Stoichiometry: The reaction between ammonia (NH₃) and sulfur dioxide (SO₂) to form ammonium sulfite ((NH₄)₂SO₃) requires a precise molar ratio.[1] An excess or deficiency of either reactant can lead to incomplete conversion and the formation of byproducts.

-

Incorrect pH Control: The pH of the aqueous solution is a critical parameter. A suboptimal pH can favor the formation of ammonium bisulfite (NH₄HSO₃) instead of ammonium sulfite, thereby reducing the yield of the desired product.[2][3]

-

Oxidation of Sulfite to Sulfate: Ammonium sulfite is susceptible to oxidation, particularly in the presence of air (oxygen), which converts it to the more stable ammonium sulfate ((NH₄)₂SO₄).[2][4] This is an exothermic reaction and can significantly decrease the yield of ammonium sulfite.

-

Product Decomposition: Elevated temperatures can cause the decomposition of ammonium sulfite.[5] It is crucial to maintain the appropriate temperature throughout the reaction and subsequent workup steps.

-

Losses During Product Isolation: Ammonium sulfite is soluble in water.[1][4][5] Significant product loss can occur during crystallization, filtration, and washing if the procedures are not optimized.

Question 2: How can I ensure the correct stoichiometry of ammonia and sulfur dioxide?

Answer:

Achieving the correct stoichiometry is fundamental for maximizing yield. The balanced chemical equation for the synthesis is:

2 NH₃ + SO₂ + H₂O → (NH₄)₂SO₃[1]

This indicates that a 2:1 molar ratio of ammonia to sulfur dioxide is required. To ensure this:

-

Accurate Gas Flow Control: If you are using gaseous ammonia and sulfur dioxide, precise mass flow controllers are essential for maintaining the correct ratio throughout the addition process.

-

Use of Standardized Solutions: If you are working with aqueous solutions of ammonia (ammonium hydroxide), it is crucial to accurately know its concentration. Titrate the ammonia solution with a standard acid solution before use.

-

Controlled Addition: Add the limiting reactant (typically sulfur dioxide) slowly and subsurface to the ammonia solution to ensure efficient mixing and reaction, preventing localized excesses of SO₂ which can lead to ammonium bisulfite formation.

Question 3: What is the optimal pH for ammonium sulfite synthesis, and how should I control it?

Answer:

The pH of the reaction mixture is a critical factor influencing the final product. While the exact optimal pH can vary slightly based on concentration and temperature, a pH range of 6.0 to 7.5 is generally recommended to favor the formation of ammonium sulfite over ammonium bisulfite.[2]

pH Control Strategy:

-

Initial pH: Start with an aqueous ammonia solution, which will be basic.

-

Monitoring: Continuously monitor the pH of the reaction mixture as you introduce sulfur dioxide. SO₂ is an acidic gas and will lower the pH.

-

Adjustment: The rate of SO₂ addition should be controlled to maintain the pH within the target range. If the pH drops too low (below 6.0), the formation of ammonium bisulfite becomes more favorable. You can add more aqueous ammonia to raise the pH if necessary.[3]

| pH Range | Predominant Species | Impact on Yield |

| > 7.5 | Excess Ammonia | Can lead to unreacted ammonia in the final product. |

| 6.0 - 7.5 | Ammonium Sulfite | Optimal range for maximizing yield. [2] |

| < 6.0 | Ammonium Bisulfite | Significant decrease in ammonium sulfite yield. |

Question 4: I suspect my ammonium sulfite is oxidizing to ammonium sulfate. How can I prevent this?

Answer:

Oxidation to ammonium sulfate is a common cause of yield loss. Here are several strategies to mitigate this:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This will displace oxygen and minimize the oxidation of the sulfite ions.

-

Degassed Solvents: Use deoxygenated water to prepare your aqueous ammonia solution. This can be achieved by boiling and cooling the water under an inert atmosphere or by sparging with an inert gas.

-

Controlled Temperature: While the oxidation can occur at various temperatures, higher temperatures can accelerate the rate of oxidation. Therefore, maintaining a controlled, and generally lower, reaction temperature is beneficial.

-

Minimize Air Exposure During Workup: During product isolation (filtration, drying), minimize the exposure of the ammonium sulfite to air. Consider using a glove box or performing these steps as quickly as possible.

Question 5: What is the recommended procedure for isolating and purifying ammonium sulfite to maximize recovery?

Answer:

Given the solubility of ammonium sulfite in water, the isolation and purification steps are critical for achieving a high yield.

Recommended Protocol for Crystallization and Isolation:

-

Concentration: After the reaction is complete, if the ammonium sulfite is in a dilute solution, concentrate the solution under reduced pressure at a low temperature (e.g., using a rotary evaporator) to induce crystallization. Avoid high temperatures to prevent decomposition.

-